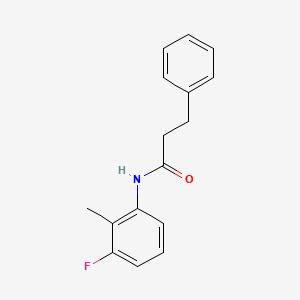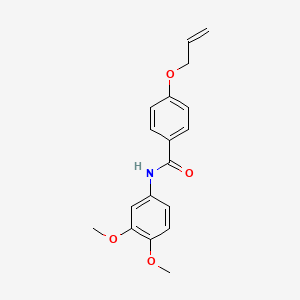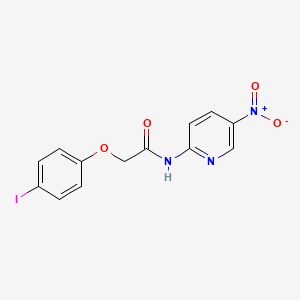![molecular formula C20H21ClN2O4 B4408812 N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)
N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide, commonly known as CMMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. CMMD is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 425.95 g/mol.
Mecanismo De Acción
The mechanism of action of CMMD is not fully understood, but it is believed to act through multiple pathways. In cancer cells, CMMD has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, CMMD has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, CMMD has been shown to modulate the activity of glutamate receptors, which are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
CMMD has been shown to have various biochemical and physiological effects, depending on the research area. In cancer research, CMMD has been shown to induce apoptosis, inhibit cell growth and migration, and reduce tumor size. In inflammation research, CMMD has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, CMMD has been shown to improve cognitive function, reduce oxidative stress, and modulate synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CMMD is its small molecular size, which allows it to penetrate cell membranes and target intracellular pathways. CMMD is also relatively easy to synthesize, making it accessible for research purposes. However, one of the limitations of CMMD is its potential toxicity, which requires careful dose optimization and toxicity testing before use in experiments.
Direcciones Futuras
There are several future directions for CMMD research, including:
1. Further investigation of the mechanism of action of CMMD in different research areas.
2. Development of more potent and selective CMMD analogs for specific research applications.
3. Investigation of the potential use of CMMD in combination with other drugs for synergistic effects.
4. Investigation of the potential use of CMMD in animal models of various diseases.
5. Investigation of the potential use of CMMD in clinical trials for various diseases.
Conclusion:
In conclusion, CMMD is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research areas. CMMD has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action is believed to involve multiple pathways. While CMMD has several advantages for lab experiments, its potential toxicity requires careful dose optimization and toxicity testing. Further research is needed to fully understand the potential applications of CMMD in various research areas.
Aplicaciones Científicas De Investigación
CMMD has been studied extensively for its potential applications in various research areas, including cancer, inflammation, and neurological disorders. In cancer research, CMMD has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that CMMD can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, CMMD has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(2-morpholin-4-yl-2-oxoethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-14-6-7-15(21)12-17(14)22-20(25)16-4-2-3-5-18(16)27-13-19(24)23-8-10-26-11-9-23/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKODMMUXGCMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B4408740.png)
![4-{[(3-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408742.png)

![4-{[(2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408757.png)




![1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408805.png)
![4-[2-(4-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4408820.png)

![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)

